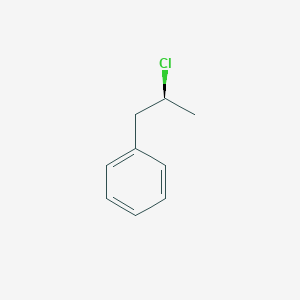

((2S)-2-Chloropropyl)benzene

説明

Contextual Significance of Chiral Organohalides in Modern Organic Chemistry

Chiral organohalides are fundamental building blocks in modern organic synthesis. hilarispublisher.com The specific three-dimensional arrangement of atoms, or stereochemistry, in these molecules is crucial as it profoundly influences their physical, chemical, and biological properties. rijournals.comnumberanalytics.com In the pharmaceutical industry, for instance, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different therapeutic effects, with one enantiomer being beneficial while the other might be inactive or even detrimental. hilarispublisher.comnumberanalytics.com It is estimated that a significant percentage of pharmaceuticals are chiral compounds, underscoring the necessity for chemists to control the synthesis of specific stereoisomers. ontosight.ai

The utility of chiral organohalides extends to materials science, where they are used in the development of materials with unique optical properties, such as chiral liquid crystals for displays. numberanalytics.com In biochemistry, the interactions between enzymes and substrates are highly stereospecific, meaning that an enzyme will often only recognize and process one enantiomer of a chiral molecule. numberanalytics.com Chiral amides, which can be synthesized from chiral organohalides, are particularly significant due to their widespread presence in bioactive compounds and peptides. acs.org

Principles of Enantiopurity and Stereochemical Control in Chemical Synthesis

Achieving a high level of enantiopurity, or the prevalence of one enantiomer over the other in a sample, is a primary objective in the synthesis of chiral molecules. Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or series of reactions that produces stereoisomeric products in unequal amounts. wikipedia.org This is a key process in modern chemistry, particularly for creating pharmaceuticals. wikipedia.org

Several strategies are employed to exert stereochemical control:

Chiral Catalysis: This approach uses a chiral catalyst to guide a reaction towards the formation of a specific enantiomer. hilarispublisher.com The catalyst, being chiral itself, creates a chiral environment that favors one reaction pathway over another, leading to an enantiomerically enriched product. wikipedia.org This method is highly efficient as only a small amount of the catalyst is needed. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch

Biocatalysis: This involves the use of enzymes as natural chiral catalysts to perform stereoselective transformations.

These methods rely on creating a difference in the activation energies for the formation of the different stereoisomers, a phenomenon known as asymmetric induction. wikipedia.org

Stereochemical Identity of ((2S)-2-Chloropropyl)benzene

This compound is a specific enantiomer of the chiral compound (2-chloropropyl)benzene. The "(2S)" designation specifies the absolute configuration at the chiral center, which is the second carbon atom of the propyl chain. This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a benzyl (B1604629) group.

The molecular structure of this compound is defined by its molecular formula, C₉H₁₁Cl, and its specific spatial arrangement. fda.govnih.gov Its racemic form, (2-chloropropyl)benzene, is a mixture of both the (S) and (R) enantiomers. fda.gov The synthesis of the racemic mixture can be achieved through methods such as the Friedel-Crafts alkylation of benzene (B151609) with 2-chloropropane (B107684) or the chlorination of propylbenzene (B89791). evitachem.com To obtain the specific (2S) enantiomer, an enantioselective synthesis or a resolution of the racemic mixture would be required.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | [(2S)-2-chloropropyl]benzene | nih.gov |

| CAS Number | 16583-73-6 | fda.govnih.gov |

| Molecular Formula | C₉H₁₁Cl | fda.govnih.gov |

| Molecular Weight | 154.64 g/mol | fda.gov |

| InChI | InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 | fda.govnih.gov |

| InChIKey | CKWAHIDVXZGPES-QMMMGPOBSA-N | fda.gov |

| SMILES | CC@@HCl | fda.gov |

Table 2: Physical Properties of (2-Chloropropyl)benzene

| Property | Value | Source |

| Density | 1.027 g/cm³ | evitachem.com |

| Boiling Point | 211.1 °C at 760 mmHg | evitachem.com |

| Flash Point | 79.7 °C | evitachem.com |

| Vapor Pressure | 0.27 mmHg at 25 °C | evitachem.com |

| LogP | 2.856 | evitachem.com |

Structure

3D Structure

特性

CAS番号 |

16583-73-6 |

|---|---|

分子式 |

C9H11Cl |

分子量 |

154.63 g/mol |

IUPAC名 |

[(2S)-2-chloropropyl]benzene |

InChI |

InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |

InChIキー |

CKWAHIDVXZGPES-QMMMGPOBSA-N |

異性体SMILES |

C[C@@H](CC1=CC=CC=C1)Cl |

正規SMILES |

CC(CC1=CC=CC=C1)Cl |

製品の起源 |

United States |

Stereoselective and Enantioselective Synthesis of 2s 2 Chloropropyl Benzene and Analogous Chiral Chloropropanes

Catalytic Asymmetric Halogenation Strategies

Organocatalytic Approaches for Chiral Chlorination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts and often proceeding under mild and environmentally benign conditions. jst.go.jp These reactions frequently utilize small organic molecules, such as chiral amines and their derivatives, to induce enantioselectivity.

A notable organocatalytic strategy for the synthesis of chiral α-chloroketones, which can be precursors to compounds like ((2S)-2-Chloropropyl)benzene, is the asymmetric decarboxylative chlorination of β-keto acids. dntb.gov.uanih.gov This reaction proceeds by the removal of a carboxyl group, which is then replaced by a chlorine atom in an enantioselective manner. nih.gov

Research has demonstrated that this transformation can be effectively catalyzed by chiral primary amines. nih.gov For instance, a chiral primary amine with an axial chiral 1,1'-binaphthyl backbone has been successfully employed to catalyze the decarboxylative chlorination of various β-ketocarboxylic acids. nih.gov This method provides access to a range of α-chloroketones with high enantioselectivity under mild conditions. nih.govnih.gov The reaction tolerates a variety of functional groups, including nitriles and benzylic moieties. nih.gov Subsequent reduction of the resulting chiral α-chloroketone would yield the desired chiral chloropropane.

The general mechanism involves the formation of an enamine intermediate between the β-keto acid and the chiral amine catalyst, followed by decarboxylation and subsequent enantioselective chlorination by an electrophilic chlorine source like N-chlorosuccinimide (NCS). researchgate.net

Table 1: Organocatalytic Asymmetric Decarboxylative Chlorination of β-Keto Acids

| Catalyst | Substrate | Chlorine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Primary Amine (1,1'-binaphthyl backbone) | Tetralone-derived β-ketocarboxylic acids | NCS | Good to Excellent | High | nih.gov |

| Chiral Amine | α-Chloro-β-ketocarboxylic acids | NCS | - | up to 90 | researchgate.net |

| Chiral Amine | α-Bromo-β-ketocarboxylic acids | NCS | - | 90 | researchgate.net |

Chiral amines and their derivatives are versatile catalysts for a range of enantioselective halogenation reactions. nih.govrsc.org These catalysts can activate substrates towards electrophilic attack and control the stereochemical outcome of the reaction. nih.gov Beyond decarboxylative processes, chiral amines have been utilized in the direct α-halogenation of aldehydes and ketones. nih.gov

For example, cinchona alkaloid-derived catalysts and Jørgensen-Hayashi catalysts have been applied in the enantioselective α-halogenation of aldehydes. nih.gov The development of novel chiral amine catalysts continues to expand the scope and efficiency of these transformations. nih.gov These methods often involve the formation of a chiral enamine intermediate, which then reacts with an electrophilic halogen source. The steric and electronic properties of the chiral amine catalyst dictate the facial selectivity of the halogenation.

While direct application to the synthesis of this compound from a corresponding ketone might be challenging due to the nature of the substrate, the principles established in these studies are fundamental to the field of asymmetric chlorination.

Transition Metal-Catalyzed Enantioselective Chlorination Methodologies

Transition metal catalysis offers a complementary and powerful approach to enantioselective chlorination, often providing high reactivity and selectivity. jst.go.jp Palladium and nickel complexes, in particular, have been extensively studied for their ability to catalyze a variety of asymmetric transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric chlorination has yielded significant results. dokumen.pub While direct palladium-catalyzed asymmetric chlorination to form simple alkyl chlorides like this compound is less common, related transformations highlight the potential of this approach.

One relevant strategy is the palladium-catalyzed enantioselective aminochlorination of unactivated alkenes. organic-chemistry.orgbohrium.comacs.org This reaction, while producing aminochlorinated products rather than simple chloropropanes, demonstrates the feasibility of creating a chiral C-Cl bond using a palladium catalyst. organic-chemistry.org These reactions often employ a chiral ligand, such as a sterically bulky pyridinyl-oxazoline (Pyox) ligand, in combination with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgbohrium.com The mechanism is proposed to involve a trans-aminopalladation step followed by oxidation and reductive elimination. organic-chemistry.org

Another approach involves the palladium-catalyzed enantioselective cyclization of 1,6-enynes through intramolecular chlorine transfer. nih.govresearchgate.net This method, while focused on the synthesis of cyclic molecules, showcases an innovative strategy for asymmetric halopalladation, overcoming the challenge of halide ion interference. nih.gov

Table 2: Palladium-Catalyzed Enantioselective Chlorination

| Ligand | Substrate | Chlorine Source | Product Type | Yield | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Pyridinyl-oxazoline (Pyox) | Unactivated Alkenes | NCS | 3-Chloropiperidines | Good | Excellent | organic-chemistry.orgbohrium.com |

| Monodentate Phosphoramidite | 1,6-Enynes | Intramolecular | α-Chloromethylene-γ-butyrolactones | - | Excellent | nih.gov |

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for many cross-coupling and asymmetric reactions. rsc.org In the context of chiral chloropropane synthesis, nickel-catalyzed reactions present a promising avenue.

Research has demonstrated nickel-catalyzed asymmetric α-chlorination of oxazolidinone derivatives of arylacetic acid using a Ni/BINAP catalyst system. thieme-connect.com This method provides optically active chlorinated compounds with high enantioselectivity. thieme-connect.com The choice of base was found to be critical, with less basic N-methylmorpholine (NMM) proving ideal. thieme-connect.com

Furthermore, nickel catalysts have been successfully employed in the asymmetric α-arylation of ketones with chloroarenes, achieving high enantioselectivities. acs.org While this is not a direct chlorination reaction, it demonstrates the ability of chiral nickel complexes to control stereochemistry at an α-carbonyl position, which is a key step in many potential synthetic routes to chiral chloropropanes.

More recently, nickel-catalyzed asymmetric decarboxyarylation of NHP esters of α-amino acids has been developed to produce chiral benzylamines. organic-chemistry.org This reductive cross-coupling reaction proceeds with high efficiency and enantioselectivity under mild conditions, showcasing the potential of nickel catalysis in creating chiral centers. organic-chemistry.org

Table 3: Nickel-Catalyzed Enantioselective Transformations

| Ligand | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (R)-BINAP | Ketones | α-Arylation with Chloroarenes | - | 90-99 | acs.org |

| BINAP | Oxazolidinone derivatives of arylacetic acid | α-Chlorination | 86-99 | 75-88 | thieme-connect.com |

| Chiral Ligand (L5) | NHP Esters of α-Amino Acids | Decarboxyarylation | up to 95 | up to 98 | organic-chemistry.org |

Copper-Catalyzed Asymmetric Processes

Copper-catalyzed reactions have become a cornerstone in asymmetric synthesis due to the metal's low cost, low toxicity, and versatile reactivity. beilstein-journals.org These processes are pivotal for creating chiral centers with high enantioselectivity, including the carbon-chlorine stereocenter found in this compound. The primary approaches involve the enantioselective transfer of a chlorine atom or the asymmetric coupling of organometallic reagents with suitable electrophiles. beilstein-journals.orgchemrxiv.org

A key strategy is the copper-catalyzed enantioselective allylic substitution, which can construct chiral C-C and C-heteroatom bonds. beilstein-journals.orgnih.govorganic-chemistry.org In principle, a prochiral allylic substrate could react with a chloride source in the presence of a chiral copper-ligand complex to yield a chiral chloropropane. The success of these reactions hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome. Ligands like Taniaphos and those based on N-heterocyclic carbenes (NHCs) have shown significant promise in related copper-catalyzed asymmetric alkylations. organic-chemistry.orgresearchgate.net For instance, the copper-catalyzed addition of Grignard reagents to 3-bromopropenyl esters using a Taniaphos ligand proceeds with high regio- and enantioselectivity, demonstrating the potential for creating chiral centers adjacent to an alkyl chain. nih.govorganic-chemistry.org

Another relevant area is the copper-catalyzed radical reaction. Researchers have developed systems for enantioselective atom transfer radical reactions. For example, a method for the Cu(I)-catalyzed enantioselective chlorine atom transfer to vinyl radicals has been developed using custom N,N,N-ligands. chemrxiv.org This approach generates axially chiral vinyl chlorides with excellent enantioselectivity. chemrxiv.org While this specific application creates vinyl chlorides, the underlying principle of using a chiral copper complex to control the stereoselective delivery of a chlorine atom to a radical intermediate is a powerful concept that could be adapted for the synthesis of saturated chiral chloroalkanes.

Table 1: Examples of Chiral Ligands in Copper-Catalyzed Asymmetric Synthesis

| Ligand Type | Specific Ligand Example | Application | Reference |

|---|---|---|---|

| Diphosphine | Taniaphos | Asymmetric allylic alkylation with Grignard reagents | nih.govorganic-chemistry.org |

| N,N,N-Ligand | Pyridine-based N,N,N-ligand | Enantioselective chlorine atom transfer to vinyl radicals | chemrxiv.org |

| N-Heterocyclic Carbene (NHC) | C1-Symmetric NHC | Enantioselective reactions of (pinacolato)allylborons | researchgate.net |

Classical and Chiral-Pool Based Synthetic Routes

Strategic Use of Friedel-Crafts Reactions for Aryl-Propyl Scaffolds

The Friedel-Crafts reaction, established by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.orgbeilstein-journals.org Friedel-Crafts alkylation, in particular, is a direct route for forming the aryl-propyl scaffold of chloropropylbenzene. researchgate.netijpcbs.com The reaction typically involves treating an aromatic compound like benzene (B151609) with an alkyl halide, such as 2-chloropropane (B107684), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.comlibretexts.org The Lewis acid assists in the formation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.org

However, classical Friedel-Crafts alkylations present several challenges, particularly concerning stereocontrol. The carbocation intermediates are planar and achiral, meaning direct alkylation of benzene with 2-chloropropane yields a racemic mixture of (2-chloropropyl)benzene. Furthermore, the carbocation can undergo rearrangements to form more stable species, and the alkylated product is often more reactive than the starting material, leading to polyalkylation. libretexts.org

To overcome the lack of stereoselectivity, asymmetric variants of the Friedel-Crafts reaction have been developed. rsc.org These methods often employ chiral Brønsted acids or chiral Lewis acid catalysts to induce enantioselectivity. rsc.org Chiral phosphoric acids, for example, have been used to catalyze the asymmetric Friedel-Crafts alkylation of arenes with unsaturated compounds, providing an atom-economical route to optically active aromatic derivatives. ijpcbs.comrsc.org While direct asymmetric Friedel-Crafts alkylation to form this compound is challenging, the reaction remains a key strategy for constructing the fundamental 1-phenylpropane backbone, which can then be functionalized stereoselectively in subsequent steps.

Table 2: Variations of the Friedel-Crafts Reaction for Aryl-Alkyl Scaffolds

| Reaction Type | Electrophile | Catalyst System | Key Features/Challenges | Reference |

|---|---|---|---|---|

| Classical Alkylation | 2-Chloropropane | AlCl₃ | Forms racemic product; risk of rearrangement and polyalkylation. | evitachem.comlibretexts.org |

| Catalytic Alkylation | Alkenes (e.g., propene) | Solid acids (e.g., zeolites) | Important for industrial production of compounds like cumene. | wikipedia.org |

| Asymmetric Alkylation | Unsaturated Compounds | Chiral Brønsted Acids | Provides direct access to enantiopure derivatives with high atom economy. | rsc.org |

Stereospecific Derivatizations from Defined Chiral Precursors

A highly effective strategy for synthesizing enantiomerically pure compounds is to start with a molecule that already possesses the desired stereochemistry—a method known as chiral pool synthesis. ub.edu This approach leverages readily available, inexpensive chiral molecules from nature, such as amino acids or hydroxy acids. ub.edu For the synthesis of this compound, a suitable chiral precursor would be a molecule containing the (S)-configured 2-phenylpropyl moiety.

Alternatively, direct chlorination of the alcohol can be achieved using reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). The stereochemical outcome of these reactions depends heavily on the specific conditions and mechanism. For instance, the reaction with thionyl chloride can proceed with either retention or inversion of configuration.

A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com This control is crucial when working from a defined chiral precursor to ensure the final product has the desired enantiopurity.

Table 3: Potential Chiral Precursors and Derivatization Strategies

| Chiral Precursor | Derivatization Reagent | Key Transformation | Stereochemical Consideration |

|---|---|---|---|

| (R)-2-Phenylpropan-1-ol | 1. TsCl, pyridine; 2. LiCl | Hydroxyl → Tosylate → Chloride | Sₙ2 substitution leads to inversion of configuration. |

| (S)-2-Phenylpropan-1-ol | SOCl₂ in non-polar solvent | Hydroxyl → Chloride | Can proceed with retention of configuration (Sₙi mechanism). |

| (S)-2-Phenylpropanoic acid | 1. Reduction (e.g., LiAlH₄); 2. Chlorination | Carboxylic acid → Alcohol → Chloride | Multi-step process; stereochemistry of chlorination must be controlled. |

Emerging Methodologies for Chiral Chloropropylbenzene Frameworks

Recent advancements in organic synthesis have introduced novel methods for creating chiral molecules that offer advantages in selectivity, efficiency, and environmental impact. chiralpedia.com For the synthesis of chiral chloropropylbenzenes, organocatalysis has emerged as a particularly powerful and innovative strategy. chiralpedia.comorganic-chemistry.org These methods avoid the use of metals and often operate under mild conditions. ub.edu

A groundbreaking development is the direct enantioselective α-chlorination of aldehydes and ketones. princeton.edunih.gov This approach uses small chiral organic molecules, such as proline derivatives or chiral imidazolidinones, to catalyze the reaction between a carbonyl compound and an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgprinceton.edu The catalyst and the carbonyl substrate combine to form a transient chiral enamine, which then reacts selectively with the chlorinating agent from one face, inducing high enantioselectivity. organic-chemistry.org

To synthesize this compound via this route, one could envision starting with 3-phenylpropanal. Enantioselective α-chlorination would yield (S)-2-chloro-3-phenylpropanal. The aldehyde group could then be removed through a decarbonylation reaction or converted to a methyl group via a two-step reduction/activation/reduction sequence, although this would add complexity. A more direct, albeit challenging, conceptual approach would be the asymmetric chlorination of a suitable enolate or enamine precursor derived from 1-phenylpropan-2-one.

Another emerging area is biocatalysis, which employs enzymes to perform chemical transformations with exceptional selectivity. chiralpedia.com While specific enzymes for the direct asymmetric chlorination of propylbenzene (B89791) are not yet common, the development of engineered enzymes for specific, non-natural reactions is a rapidly advancing field. Such a biocatalyst could potentially offer a highly efficient and green route to this compound in the future.

Table 4: Emerging Organocatalytic Chlorination Methods

| Catalyst Type | Substrate Type | Chlorine Source | Key Intermediate | Reference |

|---|---|---|---|---|

| Chiral Imidazolidinone | Aldehydes | Perchlorinated quinone | Chiral enamine | organic-chemistry.orgprinceton.edu |

| Chiral Thiourea | α-Keto sulfonium (B1226848) salts | NaCl (nucleophilic source) | Chiral anion binding | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2s 2 Chloropropyl Benzene

Nucleophilic Substitution Reactions at the Stereogenic Center

The presence of a chlorine atom on a secondary carbon creates a stereogenic center, making ((2S)-2-Chloropropyl)benzene a valuable chiral building block. Reactions at this center are pivotal for creating new stereodefined molecules.

Analysis of Stereochemical Course in Substitution Pathways (e.g., SN2 Inversion)

The substitution of the chlorine atom at the chiral center of this compound can proceed through different mechanistic pathways, primarily the SN1 and SN2 reactions. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

In a typical SN2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). youtube.com This "backside attack" occurs in a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks. masterorganicchemistry.com A key consequence of this mechanism is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com Therefore, when this compound reacts via an SN2 pathway, the product will have the opposite (R) configuration.

For secondary alkyl halides like this compound, both SN1 and SN2 pathways are possible. stackexchange.com Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, leading to a predictable inversion of stereochemistry. stackexchange.com Conversely, weak nucleophiles and polar protic solvents can promote an SN1 reaction, which proceeds through a planar carbocation intermediate, typically resulting in a racemic mixture of products.

Table 1: Factors Influencing Nucleophilic Substitution Pathway

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, EtOH) | Strong (e.g., CN⁻, I⁻, N₃⁻) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good | Good |

| Stereochemistry | Racemization | Inversion |

Reactivity with Diverse Nucleophiles for Chiral Derivatization

The electrophilic nature of the carbon atom bonded to the chlorine makes this compound susceptible to attack by a wide array of nucleophiles. This reactivity is harnessed for chiral derivatization, a process where a chiral molecule is reacted with a derivatizing agent to form diastereomers that can be more easily analyzed or separated. researchgate.net The reaction with various nucleophiles allows for the synthesis of a library of new chiral compounds with retained or inverted stereochemistry, depending on the reaction mechanism.

Nitrogen nucleophiles, such as those used in Sanger's reagent for derivatizing amino acids, can react to form new C-N bonds. libretexts.org Other common nucleophiles like cyanide, azide, and alkoxides can be employed to introduce different functional groups at the stereocenter. These transformations are fundamental in organic synthesis for building more complex chiral molecules from a simpler chiral precursor.

Table 2: Examples of Chiral Derivatization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Amine | Ammonia (B1221849) (NH₃) | Amine |

Transformations Involving the Aromatic Moiety

The phenyl group of this compound is a site for various transformations, most notably electrophilic aromatic substitution, which is characteristic of benzene (B151609) and its derivatives.

Electrophilic Aromatic Substitution on Substituted Phenylpropane Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The reaction involves an electrophile replacing a hydrogen atom on the benzene ring. dalalinstitute.com The mechanism proceeds in two steps: initial attack by the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. evitachem.commasterorganicchemistry.com

The substituent already present on the ring, in this case, the (2S)-2-chloropropyl group, directs the position of the incoming electrophile. Alkyl groups are generally activating and ortho-, para-directing. wikipedia.org This means they increase the reaction rate compared to benzene and direct the new substituent to the positions ortho (adjacent) or para (opposite) to themselves. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound are expected to yield primarily a mixture of ortho- and para-substituted products. masterorganicchemistry.commasterorganicchemistry.com The synthesis of polysubstituted benzenes often requires careful strategic planning of the order of substituent introduction. libretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroarene |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | Aryl Halide |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Benzenesulfonic Acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl Ketone |

Directed C-H Functionalization and Regioselectivity Studies

While traditional EAS relies on the inherent electronic properties of the substrate, modern synthetic methods allow for C-H functionalization at positions that are otherwise disfavored. sigmaaldrich.com Directed C-H functionalization utilizes a directing group (DG) on the substrate that coordinates to a transition metal catalyst (commonly palladium), bringing the catalyst into close proximity with a specific C-H bond. scienceopen.com This strategy enables high regioselectivity, including functionalization at the often less accessible meta and para positions. nih.govresearchgate.net

For a substrate like this compound, a directing group would need to be incorporated into the molecule. For example, the propyl side chain could be modified to include functionalities like an amide, oxime ether, or pyridine, which are known to be effective directing groups in palladium-catalyzed reactions. nih.govnih.gov This approach can override the natural ortho-, para-directing effect of the alkyl group, allowing for the selective introduction of various functionalities (e.g., aryl, vinyl, acetate (B1210297) groups) at specific C-H bonds of the aromatic ring. rsc.org

Table 4: Examples of Directing Groups for C-H Functionalization

| Directing Group | Typical Position Directed | Metal Catalyst |

|---|---|---|

| Pyridine | Ortho | Pd, Ru, Rh |

| Carboxylic Acid | Ortho | Pd |

| 8-Aminoquinoline Amide | Beta (sp³) / Ortho (sp²) | Pd |

| Oxime Ether | Meta | Pd |

| Silyl-Biphenyl Template | Para | Pd |

Oxidative and Reductive Chemical Transformations

Both the alkyl side chain and the aromatic ring of this compound can undergo oxidation and reduction reactions under appropriate conditions.

Oxidation can target the benzylic position of the alkyl side chain. The methylene (B1212753) group (CH₂) adjacent to the phenyl ring contains benzylic C-H bonds. These bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation. Reagents like chromium trioxide (CrO₃) can oxidize the benzylic carbon to a carbonyl group, which would transform this compound into a ketone. ambeed.com Catalytic oxidation methods, for example using copper complexes, have also been shown to be effective for the oxidation of similar structures like ethylbenzene. nanochemres.org

Reduction reactions can target the aromatic ring. While benzene rings are notably stable, they can be hydrogenated to form cyclohexanes under conditions of high pressure and in the presence of active metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org This transformation would convert this compound into ((2S)-2-Chloropropyl)cyclohexane, completely removing the aromaticity of the system.

Table 5: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Reactive Site | Product |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Benzylic C-H | Aryl Ketone |

| Reduction | H₂, Pt/Pd/Ni, high pressure | Aromatic Ring | Cyclohexane derivative |

Investigations into Cascade and Multicomponent Reactions

Extensive literature searches did not yield specific research findings on the application of this compound in cascade or multicomponent reactions for the synthesis of complex molecular architectures. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in modern organic synthesis for building molecular complexity efficiently. However, documented examples specifically utilizing this compound as a key starting material for such processes appear to be limited or not reported in the surveyed scientific literature.

The reactivity of this compound is primarily centered around its potential to undergo nucleophilic substitution at the chlorinated carbon and electrophilic substitution on the benzene ring. In principle, these reactive sites could be exploited in the design of cascade or multicomponent reaction sequences. For instance, a hypothetical cascade reaction could be initiated by a nucleophilic substitution of the chloride, followed by an intramolecular cyclization onto the aromatic ring. Similarly, a multicomponent reaction could potentially involve the reaction of this compound with two or more other reactants to form a complex product in a single operation.

Despite these theoretical possibilities, the current body of scientific literature available through comprehensive searches does not provide concrete examples, detailed research findings, or data tables for cascade and multicomponent reactions involving this compound. Researchers investigating novel synthetic methodologies may in the future explore the potential of this and similar chiral building blocks in such complex transformations.

Due to the absence of specific research data, no interactive data tables on cascade and multicomponent reactions of this compound can be generated at this time.

Advanced Analytical Characterization of Chiral Chloropropylbenzenes

Enantioselective Separation Techniques

Enantioselective separation relies on the creation of a chiral environment that allows for differential interaction with the two enantiomers of a racemic mixture. This is achieved through various chromatographic techniques that employ chiral selectors, either in the stationary phase or as mobile phase additives.

Direct separation of enantiomers on chiral stationary phases (CSPs) is the most prevalent and convenient analytical method for assessing chiral purity. chiralpedia.com Chiral HPLC has advanced significantly, with a wide variety of CSPs available. rsc.org The fundamental mechanism for chiral recognition is often described by the "three-point interaction model," where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral selector, while its mirror image can only form two or fewer interactions. chiralpedia.com This difference in interaction energy leads to different retention times and, thus, separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most universally successful for a broad range of chiral compounds. nih.govchromatographyonline.com These columns, including brands like Chiralcel® and Chiralpak®, have demonstrated high efficiency in separating not only enantiomers but also closely related regio- and geometric isomers of allylic compounds, highlighting their powerful recognition capabilities for structurally similar molecules. nih.gov For compounds like chloropropylbenzenes, these CSPs are particularly suitable. Method development often involves screening a set of columns with different mobile phases, typically combinations of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol). chromatographyonline.comresearchgate.net

Table 1: Typical Chiral HPLC Conditions for Aromatic Compounds

| Parameter | Details |

|---|---|

| Columns (CSPs) | Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) |

| Mobile Phase | Normal-Phase: n-Hexane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v) researchgate.net |

| Reversed-Phase: Acetonitrile/Aqueous Buffer (e.g., phosphate (B84403) buffer) chromatographyonline.com | |

| Additives | Normal-Phase: Trifluoroacetic acid (TFA) for acidic analytes; Diethylamine (DEA) for basic analytes researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min chromatographyonline.comresearchgate.net |

| Detection | UV/Vis Absorbance (e.g., 254 nm, 260 nm) researchgate.net |

For volatile chiral compounds like ((2S)-2-Chloropropyl)benzene, chiral gas chromatography (GC) is a highly selective and powerful analytical tool. chromatographyonline.com This technique utilizes capillary columns containing a CSP. The most widely used and successful CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.compharmaknowledgeforum.com

Cyclodextrins are chiral, toroidal macromolecules made of glucose units, which form a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Chiral recognition occurs through interactions with both the interior and exterior of the cyclodextrin, primarily through inclusion complexation and hydrogen bonding. chromatographyonline.compharmaknowledgeforum.com To enhance their enantioselective capabilities and thermal stability, the hydroxyl groups on the cyclodextrin are derivatized with various alkyl or acyl groups. chromatographyonline.comnih.gov These derivatized cyclodextrin phases are capable of separating a wide array of chiral compounds, including halogenated compounds, hydrocarbons, and aromatic isomers. chromatographyonline.com

Table 2: Common Derivatized Cyclodextrin CSPs for Chiral GC

| Chiral Stationary Phase | Common Applications |

|---|---|

| Permethylated β-cyclodextrin | General purpose, widely used for various enantiomers. chromatographyonline.com |

| Diacetylated β-cyclodextrin | Shows good resolution for certain monoterpenes. sci-hub.se |

| Diethyl substituted β-cyclodextrin | Provides baseline resolution for many terpenoid enantiomers. sci-hub.se |

| Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | Popular selector for a variety of chiral compounds. researchgate.net |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Used in specialized applications for enhanced selectivity. researchgate.net |

Supercritical fluid chromatography (SFC) has emerged as a dominant technique for chiral separations, offering a green and efficient alternative to HPLC. europeanpharmaceuticalreview.comafmps.be SFC typically uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). afmps.beselvita.com This mobile phase exhibits low viscosity and high diffusivity, which permits the use of higher flow rates and reduces analysis and column equilibration times without generating high back pressure. selvita.comchromatographyonline.comphenomenex.com

The same polysaccharide-based CSPs that are successful in HPLC are widely used in SFC, demonstrating excellent enantiorecognition. europeanpharmaceuticalreview.comchromatographyonline.com For ionizable compounds, basic or acidic additives are often included in the modifier to improve peak shape and resolution. europeanpharmaceuticalreview.com The high productivity and reduced organic solvent consumption make SFC particularly attractive for both analytical and preparative-scale chiral resolutions in the pharmaceutical industry. afmps.beselvita.com

Table 3: Example of Chiral SFC Method Parameters

| Parameter | Details |

|---|---|

| Column (CSP) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) researchgate.net |

| Mobile Phase | Isocratic 4% Methanol (with 25mM Isobutylamine) in CO₂ researchgate.net |

| Flow Rate | 2.5 mL/min researchgate.net |

| Backpressure | 150 bar (Typical range: 125-250 bar) afmps.beresearchgate.net |

| Temperature | 40°C researchgate.net |

| Detection | DAD (Diode-Array Detector), MS (Mass Spectrometry) researchgate.net |

Capillary electrophoresis (CE) and its hybrid technique, capillary electrochromatography (CEC), offer high-efficiency, low-cost methods for chiral separations. dicp.ac.cnsemanticscholar.org CE separates ions based on their electrophoretic mobility in an electric field. For neutral enantiomers or those with identical charge-to-mass ratios, a chiral selector must be added to the background electrolyte (buffer). researchgate.net Cyclodextrins and their derivatives, particularly anionic sulfated cyclodextrins, are highly effective chiral selectors in CE. researchgate.netnih.gov They form transient diastereomeric inclusion complexes with the analytes, leading to different effective mobilities and enabling separation. nih.gov

CEC combines the high efficiency of CE with the selectivity of HPLC. wikipedia.orgnih.gov In CEC, a capillary is packed or coated with a stationary phase, and the mobile phase is driven by electro-osmotic flow (EOF). wikipedia.org This results in a flat flow profile that minimizes band broadening. Chiral separations in CEC are achieved using capillaries that incorporate a CSP, either as packed particles, a monolithic rod, or a coating on the capillary wall. dicp.ac.cnnih.gov Polysaccharide derivatives and cyclodextrins are commonly used as the chiral selectors in these stationary phases. dicp.ac.cnnih.gov

Table 4: Modes and Selectors in Chiral CE and CEC

| Technique | Mode | Chiral Selector (CS) | Mechanism |

|---|---|---|---|

| CE | CS as buffer additive | Anionic cyclodextrins (e.g., sulfobutyl ether-β-CD, sulfated-β-CD) nih.gov | Differential complexation in solution leading to different electrophoretic mobilities. |

| CEC | Packed capillary | Silica-bonded cyclodextrin or cellulose derivatives nih.gov | Partitioning between the mobile phase and a solid CSP. |

| CEC | Open-tubular (OT-CEC) | Polymer coating with imprinted cyclodextrins on capillary wall semanticscholar.org | Interaction with a thin layer of CSP on the capillary surface. |

| CEC | Monolithic column | Co-polymerized cyclodextrin or coated hybrid organic-silica monolith dicp.ac.cnnih.gov | Partitioning within a continuous porous CSP structure. |

Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration

While chromatographic techniques separate enantiomers, spectroscopic methods are used to quantify their relative amounts (enantiomeric purity) and, in some cases, determine their absolute configuration.

NMR spectroscopy provides a powerful, non-separative method for determining enantiomeric purity. nih.gov In an achiral solvent, enantiomers are indistinguishable by NMR as they produce identical spectra. However, in the presence of a chiral solvating agent (CSA), the enantiomers can be differentiated. nih.govnih.gov

CSAs are enantiomerically pure compounds that are simply added to the NMR sample. nih.govresearchgate.net They interact with the analyte's enantiomers through non-covalent interactions (such as hydrogen bonding or π-π stacking) to form transient diastereomeric complexes. nih.gov These diastereomeric complexes have different geometries and are no longer energetically identical, resulting in separate, chemically-shifted signals in the NMR spectrum for each enantiomer. nih.gov The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the analyte. The selection of an appropriate CSA is crucial, and the magnitude of the chemical shift difference (Δδ) can be influenced by factors like solvent, temperature, and concentration. nih.govresearchgate.net While this method is excellent for determining enantiomeric excess, it does not inherently reveal the absolute configuration of the enantiomers. researchgate.net

Table 5: Common Classes of Chiral Solvating Agents (CSAs) for NMR

| CSA Class | Example | Typical Analytes |

|---|---|---|

| Chiral Alcohols | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Carboxylic acids, sulfoxides |

| Chiral Acids | (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) nih.gov | Amines, amino acid esters |

| Chiral Ureas/Thioureas | Urea derivatives of amino acids researchgate.net | Carboxylic acids, amino acids |

| Carbamate Derivatives | Derivatives of isomannide (B1205973) and isosorbide (B1672297) nih.govunipi.it | Amino acid esters |

| Organometallic Complexes | Cationic cobalt(III) complexes bohrium.com | Ketones, esters, amides |

Computational and Theoretical Chemistry Studies of 2s 2 Chloropropyl Benzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular structure and energetics of ((2S)-2-Chloropropyl)benzene. These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT geometry optimization of the most stable conformer of this compound.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C(alpha)-Cl | ~1.8 Å |

| Bond Length | C(alpha)-C(beta) | ~1.53 Å |

| Bond Length | C(beta)-C(phenyl) | ~1.51 Å |

| Bond Angle | Cl-C(alpha)-C(beta) | ~109.5° |

| Bond Angle | C(alpha)-C(beta)-C(phenyl) | ~112° |

| Dihedral Angle | Cl-C(alpha)-C(beta)-C(phenyl) | Varies with conformer |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Order (NBO), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Reduced Density Gradient (RDG)

The electronic structure of a molecule governs its reactivity. Several computational analyses are employed to understand this structure in detail.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO would likely be associated with the C-Cl antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Order (NBO): NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It can reveal details about hybridization, bond strengths, and charge distribution. For this compound, NBO analysis would quantify the charges on each atom, showing the electrophilic nature of the carbon attached to the chlorine and the nucleophilic character of the phenyl ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the region around the chlorine atom would show a negative potential, while the hydrogen atoms of the phenyl ring would exhibit a positive potential.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG): ELF is a method to visualize the regions of electron localization, such as covalent bonds and lone pairs. RDG analysis, on the other hand, is used to identify and visualize non-covalent interactions, such as van der Waals forces and steric repulsion. For this compound, ELF would clearly show the C-C, C-H, and C-Cl bonds. RDG analysis could reveal weak intramolecular interactions that contribute to the stability of certain conformers.

A hypothetical table of electronic properties for this compound is presented below.

| Property | Predicted Value |

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 10.0 eV |

| NBO Charge on C(alpha) | ~ +0.2 e |

| NBO Charge on Cl | ~ -0.2 e |

Prediction and Assignment of Vibrational Frequencies and Spectroscopic Signatures

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. DFT calculations can provide a set of vibrational modes and their corresponding frequencies and intensities. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the alkyl chain, C-C stretching, and the C-Cl stretching frequency. Theoretical studies on similar alkylbenzenes have demonstrated good agreement between calculated and experimental vibrational spectra. rsc.org

A sample of predicted vibrational frequencies for key modes in this compound is shown in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-Cl Stretch | 650-750 |

Mechanistic Elucidation of Reactions Involving Chiral Chloropropylbenzenes

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis and Reaction Energy Profiles

For reactions involving this compound, such as nucleophilic substitution (SN2), computational methods can locate the transition state structure and calculate its energy. This allows for the determination of the activation energy barrier for the reaction. By mapping the energy of the system along the reaction coordinate, a reaction energy profile can be constructed. This profile shows the relative energies of the reactants, transition state, and products, providing a comprehensive view of the reaction's feasibility and kinetics. For an SN2 reaction of this compound with a nucleophile, the energy profile would depict the energy changes as the nucleophile approaches, the C-Cl bond breaks, and the new bond forms.

Computational Rationalization of Stereoselectivity

One of the most significant applications of computational chemistry in the study of chiral molecules is the rationalization of stereoselectivity. For this compound, an SN2 reaction is expected to proceed with inversion of configuration at the chiral center. Computational modeling can explain this outcome by analyzing the transition state. The backside attack of the nucleophile, which leads to inversion, is energetically favored over a frontside attack due to steric hindrance and orbital overlap considerations. dalalinstitute.com

DFT calculations can be used to model the transition states for both possible stereochemical pathways (inversion and retention). By comparing the activation energies of these two pathways, it can be demonstrated that the pathway leading to inversion is significantly lower in energy, thus explaining the observed stereoselectivity. Computational studies on SN2 reactions of benzylic halides have provided detailed insights into the factors governing their stereospecificity. acs.orgsci-hub.se

The table below illustrates a hypothetical comparison of activation energies for the two possible attack pathways in an SN2 reaction of this compound.

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Backside Attack (Inversion) | 0 | Favored |

| Frontside Attack (Retention) | > 20 | Disfavored |

Role of 2s 2 Chloropropyl Benzene As a Chiral Building Block

Precursor in Asymmetric Synthesis of Complex Chiral Molecules

The strategic importance of ((2S)-2-Chloropropyl)benzene lies in its function as a starting material for introducing a specific chiral fragment into a larger molecular architecture. The reactive C-Cl bond serves as a handle for a variety of chemical transformations, enabling the construction of new bonds with predictable stereochemical outcomes.

A primary application of chiral alkyl halides like this compound is in the synthesis of other classes of chiral compounds, such as alcohols and amines, through nucleophilic substitution reactions. These reactions, typically proceeding through an Sₙ2 mechanism, are stereospecific, resulting in an inversion of the configuration at the chiral center.

By reacting this compound with appropriate nucleophiles, a range of chiral products can be accessed. For instance, treatment with a hydroxide (B78521) source (e.g., sodium hydroxide) yields (2R)-1-phenylpropan-2-ol, while reaction with ammonia (B1221849) or primary/secondary amines can produce the corresponding (2R)-1-phenylpropan-2-amines. Chiral amines and alcohols are themselves highly valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. sigmaaldrich.com The predictability of this stereochemical inversion makes this compound a reliable precursor for generating new chiral centers.

The following table details representative nucleophilic substitution reactions.

| Entry | Nucleophile | Reagent/Conditions | Product | Stereochemistry |

| 1 | Hydroxide (OH⁻) | NaOH, H₂O/DMSO | (2R)-1-Phenylpropan-2-ol | Inversion |

| 2 | Azide (N₃⁻) | NaN₃, DMF | (2R)-2-Azidopropyl)benzene | Inversion |

| 3 | Ammonia (NH₃) | NH₃ (excess), EtOH | (2R)-1-Phenylpropan-2-amine | Inversion |

| 4 | Benzylamine | C₆H₅CH₂NH₂, K₂CO₃, MeCN | N-Benzyl-(2R)-1-phenylpropan-2-amine | Inversion |

This table represents plausible, well-established Sₙ2 transformations for a chiral secondary alkyl halide.

Chiral heterocyclic frameworks are core components of numerous pharmaceutical agents. This compound can serve as a key starting material for constructing such scaffolds. The synthesis typically involves a two-stage process: first, a nucleophilic substitution to introduce a heteroatom (like nitrogen), followed by an intramolecular cyclization reaction to form the ring system.

The formation of new carbon-carbon bonds is fundamental to building complex molecular skeletons. This compound can participate in such reactions primarily by acting as a chiral electrophile. In these reactions, it is attacked by a carbon-based nucleophile, such as an organometallic reagent.

A prominent example is the reaction with organocuprates (Gilman reagents), which are known to couple with alkyl halides. The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to proceed with inversion of stereochemistry, yielding a new chiral hydrocarbon with an elongated carbon chain.

Alternatively, conversion of this compound into an organometallic nucleophile, such as a Grignard reagent, is another pathway. However, the formation of organometallic reagents at a stereogenic center, especially secondary ones, often leads to racemization (loss of stereochemical purity) due to the configurational instability of the resulting carbanionic species. Therefore, its use as a chiral electrophile is generally the more reliable strategy for maintaining stereochemical integrity.

The table below summarizes potential stereoselective C-C bond-forming reactions.

| Entry | Reagent Type | Example Reagent | Conditions | Expected Product | Stereochemical Consideration |

| 1 | Organocuprate | (CH₃)₂CuLi | Diethyl ether, -78 °C | (2R)-2-Phenylbutane | Inversion |

| 2 | Grignard Reagent | Mg, THF | Reflux | (2-Phenylpropyl)magnesium chloride | Prone to Racemization |

| 3 | Cyanide | NaCN | DMSO, 80 °C | (2R)-3-Phenylbutanenitrile | Inversion |

This table illustrates established C-C bond-forming reactions for alkyl halides. The stereochemical outcomes are based on established mechanistic principles.

Strategic Derivatization for Chemical Library Development and Research Applications

In modern drug discovery, there is a high demand for collections, or "libraries," of structurally diverse small molecules for screening against biological targets. nih.govresearchgate.net Diversity-oriented synthesis (DOS) is a strategy used to efficiently generate such libraries, often starting from a common molecular scaffold or building block. cam.ac.ukcam.ac.uk

Chiral building blocks like this compound are ideal starting points for DOS. enamine.net Its single, defined stereocenter and a versatile reactive handle (the chlorine atom) allow for the generation of a multitude of new, distinct chiral compounds through a few reliable chemical transformations. By applying the reactions discussed previously—nucleophilic substitution with various heteroatom nucleophiles (O, N, S) and carbon-carbon bond-forming reactions—a library of derivatives can be rapidly synthesized.

Each new molecule retains the core chiral phenylpropyl fragment but differs in the functional group attached to the stereocenter. This approach creates both appendage diversity (variation of the R-group) and functional group diversity. The resulting library of chiral molecules can then be used in high-throughput screening to identify new probes for biological pathways or potential leads for drug development. nih.govrsc.org

The following table illustrates the potential for creating a diverse chemical library from this compound.

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Example Product Class |

| Nucleophilic Substitution | R-O⁻ (Alkoxides) | Ether | Chiral Ethers |

| Nucleophilic Substitution | R-S⁻ (Thiolates) | Thioether | Chiral Thioethers |

| Nucleophilic Substitution | R₂N⁻ (Amides) | Tertiary Amine | Chiral Amines |

| Nucleophilic Substitution | N₃⁻ (Azide) | Azide | Chiral Azides |

| C-C Bond Formation | CN⁻ (Cyanide) | Nitrile | Chiral Nitriles |

| C-C Bond Formation | R-C≡C⁻ (Alkynides) | Alkyne | Chiral Alkynes |

This strategic derivatization underscores the value of this compound not just for the synthesis of a single target molecule, but as a foundational element for exploring a broad region of "chemical space" in the search for new bioactive compounds.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of ((2S)-2-Chloropropyl)benzene?

- Methodology : Combine spectroscopic and chromatographic techniques:

- 13C NMR : Look for characteristic peaks at δ 146.73 (aromatic carbons), 78.02 (chlorinated carbon), and 21.22 (methyl group) .

- IR Spectroscopy : Identify key absorptions at 3562 cm⁻¹ (C-Cl stretch) and 699 cm⁻¹ (aromatic C-H bending) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 257.1099 (M-OH)+ .

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases to separate (2S) and (2R) enantiomers .

Q. What are the standard synthetic routes for this compound?

- Methodology :

- Enantioselective Synthesis : React (R)-1-phenylpropan-2-yl diethylcarbamate with HCl in a stereospecific substitution reaction to retain the S-configuration .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .

Q. How are physical properties (e.g., boiling point, density) determined for this compound?

- Methodology :

- Boiling Point : Experimental determination via distillation under reduced pressure (reported: 211.1°C at 760 mmHg) .

- Density : Measure using a pycnometer (reported: 1.027 g/cm³) .

- Reference Standards : Cross-validate with NIST Chemistry WebBook data for accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis of the S-configuration be optimized to minimize racemization?

- Methodology :

- Reaction Conditions : Use low temperatures (0–5°C) and anhydrous solvents to reduce nucleophilic substitution side reactions .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereochemical control .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS at intermediate steps .

Q. How should researchers resolve discrepancies in stereochemical assignments using spectroscopic data?

- Methodology :

- Comparative NMR Analysis : Compare experimental 13C NMR shifts (e.g., δ 78.02 for the chlorinated carbon) with computational predictions (DFT calculations) .

- X-ray Crystallography : Resolve ambiguous configurations by growing single crystals and analyzing diffraction patterns .

Q. What advanced analytical methods detect this compound in environmental matrices?

- Methodology :

- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with a C18 column (detection limit: ~0.1 ng/L) .

- Sample Preparation : Solid-phase extraction (SPE) with styrene-divinylbenzene cartridges to concentrate trace amounts .

- Isotope Dilution : Employ deuterated internal standards (e.g., d₅-((2S)-2-Chloropropyl)benzene) to correct for matrix effects .

Q. How can researchers address data contradictions in toxicity studies involving chiral chlorinated compounds?

- Methodology :

- Stereochemical Profiling : Separate enantiomers via chiral chromatography before toxicity assays (e.g., Caenorhabditis elegans locomotor tests) .

- Statistical Analysis : Apply multivariate regression to distinguish enantiomer-specific effects from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。